N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide
Description
N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both anthraquinone and benzofuran moieties, makes it a subject of interest for researchers.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4/c25-21-15-6-1-2-7-16(15)22(26)18-11-13(9-10-17(18)21)24-23(27)19-12-28-20-8-4-3-5-14(19)20/h1-12H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUNTHYDKDNFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide typically involves the reaction of 9,10-anthraquinone with benzofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction conditions may vary depending on the specific requirements of the synthesis, but common conditions include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the anthraquinone or benzofuran moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state anthraquinone derivatives, while reduction reactions may produce reduced anthraquinone compounds. Substitution reactions can lead to a variety of substituted anthraquinone and benzofuran derivatives.
Scientific Research Applications
N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
N-(9,10-dioxoanthracen-2-yl)-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone derivative with potent anticancer activity.
Anthraquinone: The parent compound from which many derivatives, including this compound, are synthesized.
The uniqueness of this compound lies in its combined anthraquinone and benzofuran structure, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
